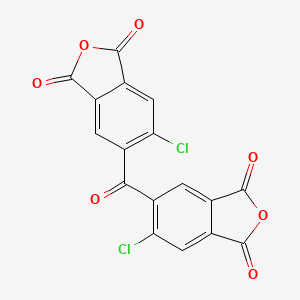
5,5'-Carbonylbis(6-chloro-2-benzofuran-1,3-dione)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-Carbonylbis(6-chloro-2-benzofuran-1,3-dione) is a chemical compound that belongs to the class of benzofuran derivatives.
Preparation Methods
The synthesis of 5,5’-Carbonylbis(6-chloro-2-benzofuran-1,3-dione) involves the reaction of 6-chloro-2-benzofuran-1,3-dione with a carbonylating agent. The reaction conditions typically include the use of a solvent, such as dichloromethane or toluene, and a catalyst, such as triethylamine or pyridine. The reaction is carried out at a temperature range of 0-50°C, and the product is purified by recrystallization or chromatography .
Chemical Reactions Analysis
5,5’-Carbonylbis(6-chloro-2-benzofuran-1,3-dione) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo substitution reactions with nucleophiles, such as amines or thiols, to form substituted benzofuran derivatives
Scientific Research Applications
5,5’-Carbonylbis(6-chloro-2-benzofuran-1,3-dione) has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex benzofuran derivatives.
Biology: The compound exhibits biological activities, such as antimicrobial and anticancer properties, making it a potential candidate for drug development.
Medicine: Due to its biological activities, it is studied for its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of organic electrode materials for sodium-ion batteries, enhancing their electrochemical performance
Mechanism of Action
The mechanism of action of 5,5’-Carbonylbis(6-chloro-2-benzofuran-1,3-dione) involves its interaction with specific molecular targets and pathways. The compound can initiate the insertion of sodium ions and activate ortho-carbonyl functional groups, leading to its high theoretical specific capacity for sodium-ion storage. This mechanism is particularly relevant in the context of its application in sodium-ion batteries .
Comparison with Similar Compounds
5,5’-Carbonylbis(6-chloro-2-benzofuran-1,3-dione) can be compared with other benzofuran derivatives, such as:
5,5’-Carbonylbis(2-benzofuran-1,3-dione): Similar in structure but lacks the chlorine substituents, which may affect its biological and chemical properties.
Benzophenonetetracarboxylic acid dianhydride: Another related compound with different functional groups, leading to variations in its reactivity and applications.
Properties
CAS No. |
137911-87-6 |
|---|---|
Molecular Formula |
C17H4Cl2O7 |
Molecular Weight |
391.1 g/mol |
IUPAC Name |
5-chloro-6-(6-chloro-1,3-dioxo-2-benzofuran-5-carbonyl)-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C17H4Cl2O7/c18-11-3-7-5(14(21)25-16(7)23)1-9(11)13(20)10-2-6-8(4-12(10)19)17(24)26-15(6)22/h1-4H |
InChI Key |
VCDNVUTZVJFNQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1C(=O)C3=C(C=C4C(=C3)C(=O)OC4=O)Cl)Cl)C(=O)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















